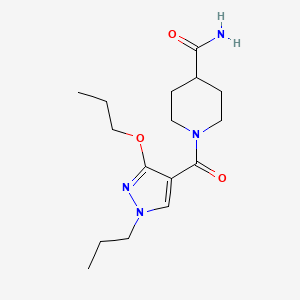
1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for This compound is C16H26N4O3 with a molecular weight of 322.40 g/mol. The structure consists of a piperidine ring linked to a pyrazole moiety, which is common in many biologically active compounds.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | C16H26N4O3 |
| Molecular Weight | 322.40 g/mol |
| Key Functional Groups | Piperidine, Pyrazole, Carbonyl |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to This compound . Pyrazoles have been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of pyrazole derivatives, compounds were tested against several cancer cell lines including HT29 (colorectal cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin and fluorouracil .
The mechanism by which pyrazole derivatives exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Pyrazoles can interfere with cellular signaling pathways that promote growth.
- Induction of Apoptosis : Many studies have reported that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy .
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives are known for other biological activities:
- Anti-inflammatory Effects : Some studies have demonstrated that pyrazoles can reduce inflammation in animal models, showing promise as anti-inflammatory agents .
- Antimicrobial Properties : Research indicates that certain pyrazole compounds possess antimicrobial activity against various bacterial and fungal strains .
Summary of Key Studies
Detailed Case Study: Anticancer Efficacy
A specific study evaluated the compound's efficacy in vitro against human cancer cell lines. The findings suggested that at concentrations ranging from 5 µM to 10 µM, the compound induced apoptosis significantly more than control groups, indicating its potential as a therapeutic agent in oncology .
Propiedades
IUPAC Name |
1-(3-propoxy-1-propylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-3-7-20-11-13(15(18-20)23-10-4-2)16(22)19-8-5-12(6-9-19)14(17)21/h11-12H,3-10H2,1-2H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRIWHMNIJUAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













